Cas no 2416222-49-4 (Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate)
![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate structure](https://ja.kuujia.com/scimg/cas/2416222-49-4x500.png)
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate 化学的及び物理的性質
名前と識別子
-
- Sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
- EN300-26677376
- 2416222-49-4
- AT29576
- SODIUM (3S)-1-[(TERT-BUTOXY)CARBONYL]PIPERIDINE-3-SULFINATE
- Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
-
- インチ: 1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m0./s1
- InChIKey: UEBOYVLZCSVHQB-QRPNPIFTSA-M
- ほほえんだ: S([C@@H]1CN(C(=O)OC(C)(C)C)CCC1)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 271.08542351g/mol
- どういたいしつりょう: 271.08542351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26677376-0.1g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 0.1g |
$248.0 | 2025-03-20 | |
Enamine | EN300-26677376-0.05g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 0.05g |
$166.0 | 2025-03-20 | |
Enamine | EN300-26677376-0.25g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 0.25g |
$353.0 | 2025-03-20 | |
Enamine | EN300-26677376-1.0g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 1.0g |
$714.0 | 2025-03-20 | |
Enamine | EN300-26677376-2.5g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 2.5g |
$1399.0 | 2025-03-20 | |
1PlusChem | 1P028YX2-5g |
sodium(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95% | 5g |
$2621.00 | 2024-05-22 | |
Aaron | AR028Z5E-100mg |
sodium(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95% | 100mg |
$366.00 | 2025-02-17 | |
1PlusChem | 1P028YX2-1g |
sodium(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95% | 1g |
$945.00 | 2024-05-22 | |
1PlusChem | 1P028YX2-2.5g |
sodium(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95% | 2.5g |
$1791.00 | 2024-05-22 | |
Enamine | EN300-26677376-0.5g |
sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
2416222-49-4 | 95.0% | 0.5g |
$557.0 | 2025-03-20 |
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate 関連文献
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinateに関する追加情報
Comprehensive Guide to Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate (CAS No. 2416222-49-4)
The compound Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate (CAS No. 2416222-49-4) is a specialized sulfinate derivative widely used in pharmaceutical and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in peptide coupling, chiral synthesis, and drug discovery.
In recent years, the demand for high-purity sulfinate salts like Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has surged, driven by advancements in asymmetric catalysis and green chemistry. This compound is particularly relevant in the context of sustainable synthesis, as it enables efficient C-S bond formation with minimal waste. Its stereospecificity also aligns with the growing focus on enantioselective reactions, a hot topic in modern organic chemistry.
One of the most frequently asked questions about CAS No. 2416222-49-4 is its stability and storage conditions. The compound is typically stored under inert atmospheres to prevent oxidation, a critical consideration for laboratories aiming to maintain reagent integrity. Additionally, its solubility in polar aprotic solvents like DMF or DMSO makes it versatile for diverse reaction setups, a feature highly valued in high-throughput screening applications.
The Boc-protected piperidine sulfinate structure of this compound also intersects with trending research areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. These fields require precise control over molecular recognition and ligand-receptor interactions, where Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate serves as a key building block. Its compatibility with click chemistry further enhances its utility in bioconjugation strategies.
From an industrial perspective, scalability is a major concern for compounds like CAS No. 2416222-49-4. Manufacturers often optimize synthetic routes to balance cost-efficiency and environmental impact, reflecting the broader shift toward circular economy principles in chemical production. Analytical techniques such as HPLC and NMR are routinely employed to verify the purity of this sulfinate, ensuring compliance with Good Manufacturing Practices (GMP).
In summary, Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate (CAS No. 2416222-49-4) exemplifies the intersection of cutting-edge research and practical applications. Its relevance to drug development, catalysis, and sustainable chemistry ensures its continued prominence in scientific literature and industrial workflows. For researchers exploring structure-activity relationships (SAR) or medicinal chemistry, this compound remains an indispensable tool.
2416222-49-4 (Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate) 関連製品
- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 1209058-41-2(N-(1-benzylpiperidin-4-yl)methylethane-1-sulfonamide)
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 2227911-69-3(tert-butyl N-{2-(3S)-3-hydroxybutylphenyl}carbamate)
- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2137754-79-9(3-(4-Propylcyclohexyl)piperidine)
- 337921-63-8(1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 1806759-93-2(4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)
- 1042538-94-2(N-(2-{(5-methylfuran-2-yl)methylamino}ethyl)acetamide)




